molecular formula C9H5BrClNO2 B1517078 5-bromo-3-chloro-1H-indole-2-carboxylic acid CAS No. 902772-21-8

5-bromo-3-chloro-1H-indole-2-carboxylic acid

Cat. No. B1517078
M. Wt: 274.5 g/mol
InChI Key: ZRJFJUYTJUUOAI-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful intermediate used in the synthesis of indole derivatives that functions as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their biologically vital properties . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .


Molecular Structure Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among all, the analogs N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (89), N-(2-hydroxybenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (90), and 5-bromo-2-(5-methyl-1H-imidazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)-1H-indole (91) improved the activities against HIVRT mutants Y181C and … .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Fluoroindolecarboxylic Acids : Fluoroindolecarboxylic acids, including those related to 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have been prepared through various methods, including direct preparation from fluoroindoles, hydrogen/metal permutation from chlorinated derivatives, and halogen/metal permutation from bromo- or iodofluoroindoles. These compounds are often protected at the nitrogen atom during synthesis (Schlosser, Ginanneschi & Leroux, 2006).

  • Anti-inflammatory and Analgesic Derivatives : Indole-2-carboxylic acid derivatives, potentially including those related to 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have shown significant anti-inflammatory and analgesic activity. Such derivatives have been synthesized from condensation reactions and tested for their biological activities, demonstrating promising results in some cases (Sondhi, Jain, Rani & Kumar, 2007).

Electropolymerisation and Fluorescence Properties

  • Electropolymerisation and Trimer Formation : The electropolymerisation of 5-substituted indoles, which may include 5-bromo-3-chloro-1H-indole-2-carboxylic acid derivatives, results in the formation of redox-active films. These films consist of cyclic trimers and chains of linked cyclic trimers, exhibiting distinct fluorescence properties in solution (Jennings, Jones & Mount, 1998).

Antischistosomal Activity

  • Potential Antischistosomal Agents : Derivatives of 5-bromoindole carboxylic acid, which may include 5-bromo-3-chloro-1H-indole-2-carboxylic acid, have shown antischistosomal activity. These compounds were tested in hamsters infected with S. mansoni, indicating that modifications to the indole nucleus could yield a series of potential antischistosomal agents (Khan, 1983).

Safety And Hazards

When handling 5-bromo-3-chloro-1H-indole-2-carboxylic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

5-bromo-3-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJFJUYTJUUOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-chloro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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